molecular formula C20H22N2O5S B3449141 Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3449141
M. Wt: 402.5 g/mol
InChI Key: VVKKOZNQQAZIMQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the cyclopropaneamido and methoxyphenylcarbamoyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the specific functional groups involved. Common reagents and conditions used in these reactions vary, but they generally aim to achieve high selectivity and yield. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other thiophene derivatives or compounds with similar functional groups. The comparison can focus on differences in structure, reactivity, and applications, providing insights into the specific advantages and limitations of this compound.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-27-20(25)15-11(2)16(28-19(15)22-17(23)12-8-9-12)18(24)21-13-6-5-7-14(10-13)26-3/h5-7,10,12H,4,8-9H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKKOZNQQAZIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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